4-(2-Fluoropyridin-4-yl)benzoic acid
Description
4-(2-Fluoropyridin-4-yl)benzoic acid is a fluorinated aromatic compound combining a benzoic acid core with a 2-fluoropyridine substituent at the 4-position. This structure confers unique physicochemical properties, including enhanced acidity due to the electron-withdrawing fluorine atom and the pyridine ring.
Properties
Molecular Formula |
C12H8FNO2 |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
4-(2-fluoropyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C12H8FNO2/c13-11-7-10(5-6-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16) |
InChI Key |
UDAJENBZENVORA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The most widely reported and effective method for synthesizing 4-(2-fluoropyridin-4-yl)benzoic acid involves the Suzuki-Miyaura coupling of a halogenated fluoropyridine with a boronic acid derivative of benzoic acid.
- Reactants: 4-bromo-2-fluoropyridine and 4-carboxyphenylboronic acid
- Catalyst: Tetrakis(triphenylphosphine)palladium(0)
- Base: Potassium carbonate or sodium carbonate
- Solvent: Toluene, dimethylformamide (DMF), or a mixture with water
- Temperature: Approximately 80–100°C
- Time: 8–12 hours
Mechanism: The palladium catalyst facilitates the transmetalation between the boronic acid and the aryl halide, forming the biaryl bond.
Example Data from Experimental Conditions:
| Parameter | Details |
|---|---|
| Catalyst loading | 0.08 mmol Pd(PPh3)4 per 35 mmol reactant |
| Base | Sodium carbonate, 10 mmol |
| Solvent | Toluene, 100 mL |
| Temperature | 80°C |
| Reaction time | 10 hours |
| Yield | Moderate to high (typically 60–85%) |
This method is scalable and has been adapted for industrial synthesis with continuous flow reactors to improve yield and purity.
Oxidation of 4-(2-Fluoropyridin-4-yl)benzaldehyde
An alternative approach involves the oxidation of the corresponding aldehyde intermediate to the carboxylic acid.
- Starting Material: 4-(2-fluoropyridin-4-yl)benzaldehyde
- Oxidizing Agents: Sodium chlorite (NaClO2) in the presence of sodium dihydrogen phosphate (NaH2PO4·H2O)
- Solvent: tert-Butanol and water mixture
- Conditions: Stirring at room temperature for 20 minutes
- Workup: Filtration of precipitated acid, washing, and drying
This method provides a direct route to the acid from the aldehyde with good yield and purity, as demonstrated in related pyridinyl benzoic acid derivatives.
Conversion of Intermediates via Acid Chloride Formation
In some synthetic sequences, the carboxylic acid intermediate is converted to the corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions (around 80°C). This acid chloride can then be used for further coupling or amide bond formation.
- Reagents: Thionyl chloride
- Conditions: Reflux at 80°C for several hours
- Outcome: Formation of acid chloride intermediate, which is isolated as a solid after solvent removal
This step is often employed when the acid is to be coupled with amines or other nucleophiles to form amides or esters.
Amide Coupling Using Carbodiimide Chemistry
For derivatives or further functionalization, the acid can be activated using carbodiimide reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of N,N-dimethylaminopyridine (DMAP) as a catalyst.
- Solvent: N,N-dimethylformamide (DMF)
- Temperature: Room temperature
- Reaction Time: 48–72 hours
- Purification: Silica gel chromatography followed by recrystallization
This method is useful for preparing amide derivatives of this compound and related compounds.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-bromo-2-fluoropyridine, 4-carboxyphenylboronic acid, Pd(PPh3)4, K2CO3, toluene, 80°C, 10 h | 60–85 | Scalable, high selectivity |
| Oxidation of Aldehyde | NaClO2, NaH2PO4·H2O, t-butanol/H2O, RT, 20 min | 70–80 | Mild conditions, direct acid formation |
| Acid Chloride Formation | Thionyl chloride, reflux 80°C, several hours | Quantitative | Intermediate for further coupling |
| Amide Coupling (EDC/DMAP) | EDC·HCl, DMAP, DMF, RT, 48–72 h | 50–70 | For amide derivatives |
Research Findings and Implications
Fluorine Substitution Effects: The fluorine atom on the pyridine ring enhances the acidity of the benzoic acid and influences the electronic properties, which can affect coupling efficiency and biological activity.
Catalyst Efficiency: Palladium catalysts with triphenylphosphine ligands provide high turnover numbers and selectivity in Suzuki coupling, critical for the synthesis of fluorinated heteroaryl benzoic acids.
Industrial Relevance: The Suzuki-Miyaura coupling method is preferred for industrial-scale synthesis due to its robustness, scalability, and relatively mild reaction conditions.
Purification: Crystallization from ethyl acetate/hexane mixtures and silica gel chromatography are effective for obtaining high-purity products suitable for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoropyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine oxides .
Scientific Research Applications
4-(2-Fluoropyridin-4-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Fluoropyridin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Compounds:
2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid (CAS 1267011-08-4): Structure: Features a hydroxyl group on the pyridine ring instead of fluorine. Applications: Used in drug discovery for targeting enzymes or receptors requiring polar interactions.
4-(Pyridin-3-yl)benzoic acid: Structure: Pyridine substituent at the 3-position instead of the 4-position, lacking fluorine.
4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid (CAS 1299607-71-8):
- Structure : Contains a trifluoromethyl group on the pyridine ring.
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for pharmacokinetic optimization in drug design .
4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid: Structure: Incorporates a morpholino-aniline-pyrimidine hybrid system. Properties: The extended π-system and morpholino group improve interactions with nucleic acids or kinases, suggesting utility in anticancer research .
Table 1: Comparative Data for Selected Benzoic Acid Derivatives
*Theoretical values for this compound are inferred from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
